molecular formula C5H9IO B15125424 (1E,3R)-1-Iodo-1-penten-3-ol

(1E,3R)-1-Iodo-1-penten-3-ol

Cat. No.: B15125424
M. Wt: 212.03 g/mol
InChI Key: VAVSCVJYAOHETD-ONEGZZNKSA-N
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Description

(1E,3R)-1-Iodo-1-penten-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E,3R)-1-Iodo-1-penten-3-ol typically involves the iodination of a suitable precursor. One common method is the hydroiodination of 1-penten-3-ol, where iodine is added across the double bond in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1E,3R)-1-Iodo-1-penten-3-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of saturated alcohols.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: (1E,3R)-1-Iodo-1-penten-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (1E,3R)-1-Iodo-1-penten-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

    (1E,3R)-1-Bromo-1-penten-3-ol: Similar structure but with a bromine atom instead of iodine.

    (1E,3R)-1-Chloro-1-penten-3-ol: Contains a chlorine atom instead of iodine.

    (1E,3R)-1-Fluoro-1-penten-3-ol: Contains a fluorine atom instead of iodine.

Uniqueness: (1E,3R)-1-Iodo-1-penten-3-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly interesting for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(E)-1-iodopent-1-en-3-ol

InChI

InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+

InChI Key

VAVSCVJYAOHETD-ONEGZZNKSA-N

Isomeric SMILES

CCC(/C=C/I)O

Canonical SMILES

CCC(C=CI)O

Origin of Product

United States

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